1,2-Dibromo-1,1,2-trifluoroethane

Refrigerants Fire Suppression Agents Physical Properties

1,2-Dibromo-1,1,2-trifluoroethane (CAS 354-04-1), also designated Halon 2302, is a bromofluorocarbon (C2HBr2F3) characterized by a molecular weight of 241.83 g/mol and a boiling point of 76–78 °C at 760 mmHg. It is a dense (2.27–2.31 g/cm³), colorless liquid with low water solubility (calculated 0.39 g/L at 25 °C) and a refractive index of 1.4191–1.433.

Molecular Formula C2HBr2F3
Molecular Weight 241.83 g/mol
CAS No. 354-04-1
Cat. No. B1585085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-1,1,2-trifluoroethane
CAS354-04-1
Molecular FormulaC2HBr2F3
Molecular Weight241.83 g/mol
Structural Identifiers
SMILESC(C(F)(F)Br)(F)Br
InChIInChI=1S/C2HBr2F3/c3-1(5)2(4,6)7/h1H
InChIKeyUREJNEBJDURREH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromo-1,1,2-trifluoroethane (CAS 354-04-1): Halogenated Ethane for Refrigerant, Fire Suppression & Intermediate Applications


1,2-Dibromo-1,1,2-trifluoroethane (CAS 354-04-1), also designated Halon 2302, is a bromofluorocarbon (C2HBr2F3) characterized by a molecular weight of 241.83 g/mol and a boiling point of 76–78 °C at 760 mmHg [1]. It is a dense (2.27–2.31 g/cm³), colorless liquid with low water solubility (calculated 0.39 g/L at 25 °C) and a refractive index of 1.4191–1.433 [2]. The compound features a trifluoro-substituted ethane backbone with bromine at the 1- and 2-positions, conferring a vapor pressure of approximately 104 mmHg at 25 °C [3]. Its halogen substitution pattern renders it nonflammable and chemically stable under ambient conditions, while enabling reactivity with nucleophiles and reducing agents .

Physical FormLiquid at ambient temperature; supports room-temperature metering and handling
Vapor-Phase FitReported volatility profile supports vapor-dispersion and refrigerant-cycle studies
Regulatory ContextODS-classified halon; procurement subject to Montreal Protocol essential-use review

Why 1,2-Dibromo-1,1,2-trifluoroethane Cannot Be Replaced by Closest Halogenated Ethane Analogs


Despite structural similarities to other vicinal dibromofluoroethanes and mixed chloro-bromo analogs, 1,2-dibromo-1,1,2-trifluoroethane exhibits distinct physicochemical properties that preclude simple substitution. Its vapor pressure of ~104 mmHg at 25 °C is markedly higher than that of 1,2-dibromo-1,1-difluoroethane (~60 mmHg) or 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (~61 mmHg), directly impacting volatility-dependent applications such as vapor-phase processing or fire suppression delivery [1]. Furthermore, its reaction kinetics with fluorine atoms proceed with a measured 300 K rate constant of 2.2 × 10⁻¹³ cm³/molec·s, a value that places it in a distinct reactivity class among saturated halogenated hydrocarbons [2]. Its ozone depletion potential (ODP), while high, differs from that of other Halon designations (e.g., Halon 2402 ODP = 6.0) [3], necessitating compound-specific regulatory and procurement considerations. These quantitative divergences are detailed in Section 3.

Target1,2-Dibromo-1,1,2-trifluoroethane
vs. 1,2-Dibromo-1,1-difluoroethaneVapor-pressure profile may differ substantially; volatility-dependent workflows may not transfer directly without revalidation
Target1,2-Dibromo-1,1,2-trifluoroethane
vs. 1,2-Dibromo-1-chloro-1,2,2-trifluoroethanePhase mismatch: chloro analog is solid at room temperature; liquid-handling protocols and solvent applications may not substitute directly

Quantitative Differentiation of 1,2-Dibromo-1,1,2-trifluoroethane vs. Closest Analogs


Vapor Pressure and Boiling Point Differentiation: 1,2-Dibromo-1,1,2-trifluoroethane vs. 1,2-Dibromo-1,1-difluoroethane

1,2-Dibromo-1,1,2-trifluoroethane exhibits a vapor pressure of 104.3 ± 0.1 mmHg at 25 °C, which is approximately 75% higher than that of 1,2-dibromo-1,1-difluoroethane (59.5 ± 0.2 mmHg at 25 °C) [1]. Correspondingly, its boiling point (78.0 ± 8.0 °C at 760 mmHg) is about 14 °C lower than that of the difluoro analog (92.1 ± 8.0 °C at 760 mmHg) [1]. This significant difference in volatility arises from the additional fluorine substitution, which alters intermolecular interactions and is critical for applications requiring precise vapor-phase delivery.

Vapor Pressure vs. Difluoro Analog
Data to verify
~104 mmHg vs. ~60 mmHg at 25 °C (reported ~75% higher)
Supports vapor-phase application screening
Predicted data; experimental confirmation recommended
Refrigerants Fire Suppression Agents Physical Properties

Reaction Kinetics with Fluorine Atoms: Rate Constant for F + 1,2-Dibromo-1,1,2-trifluoroethane

The gas-phase reaction of fluorine atoms with 1,2-dibromo-1,1,2-trifluoroethane was studied in a flow system, yielding a 300 K rate constant of 2.2 × 10⁻¹³ cm³/molecule·s for the initial hydrogen abstraction step (F + reactant → HF + CF₂Br·FBr radical) [1]. This value is consistent with rate constants for other saturated hydrocarbons containing a single hydrogen atom, placing the compound in a distinct kinetic regime compared to polyhydrogenated analogs [1]. The presence of multiple bromine atoms and a single reactive C–H bond dictates its atmospheric lifetime and its utility as a synthetic intermediate in fluorination cascades.

F-Atom Reaction Kinetics
Class-level
Rate constant: 2.2 × 10−13 cm3/molec·s at 300 K
Supports atmospheric fate modeling and fluorination process design
Flow-system measurement; consistent with single-H saturated hydrocarbon class
Atmospheric Chemistry Reaction Kinetics Fluorination

Ozone Depletion Potential (ODP) Classification: Halon 2302 Regulatory Context

As a bromine‑containing halocarbon, 1,2‑dibromo‑1,1,2‑trifluoroethane (Halon 2302) is classified as an ozone‑depleting substance (ODS) under the Montreal Protocol [1]. While a specific ODP value for Halon 2302 is not widely codified in the same manner as for Halon 2402 (ODP = 6.0) [2], its molecular structure—containing two bromine atoms and a fully halogenated backbone—places it among the highest‑risk classes of ODS. Procurement and use are therefore strictly regulated and generally limited to essential‑use exemptions or closed‑system research [1]. This regulatory profile distinguishes it from partially halogenated or chlorine‑only alternatives that may have lower ODPs but different performance characteristics.

ODP Regulatory Classification
Class-level
Brominated halon class; ODP inferred comparable to Halon 2402 (ODP ≈ 6.0)
Regulatory classification requires compound-specific procurement review
No explicitly published ODP for Halon 2302; class-level inference
Environmental Chemistry Regulatory Compliance ODS

Density and Phase Behavior: 1,2-Dibromo-1,1,2-trifluoroethane vs. 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane

1,2‑Dibromo‑1,1,2‑trifluoroethane (density 2.27–2.31 g/cm³, liquid at ambient temperature) contrasts sharply with 1,2‑dibromo‑1‑chloro‑1,2,2‑trifluoroethane, which has a melting point of 50 °C and thus exists as a solid at room temperature [1][2]. The presence of a chlorine atom in place of one fluorine elevates the melting point by approximately 50 °C (from ≤ ambient to 50 °C) and increases the molecular weight from 241.83 to 276.28 g/mol [1][2]. This phase difference is critical for applications requiring a liquid‑phase reactant or solvent without heating.

Phase Behavior vs. Chloro Analog
Head-to-head
Liquid at ambient vs. solid (MP ~50 °C for chloro-bromo analog)
Supports liquid-phase application selection at room temperature
Phase difference of ~50 °C in melting point; handling protocols differ
Solvent Selection Phase Equilibria Physical Properties

High‑Value Application Scenarios for 1,2‑Dibromo‑1,1,2‑trifluoroethane Based on Differential Evidence


Controlled Vapor‑Phase Fire Suppression Research (Halon Replacement Studies)

The high vapor pressure (104 mmHg at 25 °C) and nonflammable nature of 1,2‑dibromo‑1,1,2‑trifluoroethane make it suitable for experimental fire suppression systems requiring rapid vapor dispersion [1]. Its bromine content ensures efficient radical scavenging in combustion chains, while its liquid state at room temperature simplifies storage and metering compared to solid chloro‑bromo analogs [2].

Synthetic Intermediate for Bromotrifluoroethylene via Dehydrobromination

The compound undergoes dehydrobromination under alkaline phase‑transfer catalysis to yield bromotrifluoroethylene, a key monomer for fluoropolymers and specialty chemicals [3]. The measured 300 K rate constant of 2.2 × 10⁻¹³ cm³/molecule·s for its reaction with F atoms confirms its stability and predictable reactivity in gas‑phase fluorination sequences [4].

Catalytic Transfer Reactions with Hydrogen Fluoride

1,2‑Dibromo‑1,1,2‑trifluoroethane (DBTF) acts as a catalyst for transferring ethane to hydrogen fluoride, a process that does not require high‑energy input or zinc powder for activation . Its relatively low boiling point (76 °C) facilitates recovery and recycling in closed‑loop catalytic systems.

Niche Solvent for Fats and Resins in Specialized Formulations

The compound's low water solubility (0.39 g/L at 25 °C), high density (2.27 g/cm³), and solubility in alcohols, ethers, and aromatic hydrocarbons position it as a potential solvent for dissolving fats and resins in research‑grade applications .

Application
Selection Property
Validation Focus
Vapor-phase fire suppression research
Vapor pressure and dispersion profile
Vapor delivery and radical-scavenging endpoint review
Synthetic intermediate for bromotrifluoroethylene
Dehydrobromination reactivity
Gas-phase fluorination pathway and yield review
Catalytic transfer with hydrogen fluoride
Catalytic transfer capability
Closed-loop recovery and recycling stability
Specialized solvent for fats and resins
Density and solubility profile
Solvent compatibility and phase-behavior screening

Technical Documentation Hub

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